N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S2/c1-10-13(25-15(21-10)12-6-4-8-24-12)9-20-26(22,23)14-7-3-2-5-11(14)16(17,18)19/h2-8,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMNBRCFVYQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features several key structural components:
- Furan Ring : Known for its role in enhancing antioxidant properties.
- Thiazole Ring : Contributes to antimicrobial and antitumor activities.
- Trifluoromethyl Group : Modifies lipophilicity, potentially improving bioavailability.
Antimicrobial Properties
Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown efficacy against various pathogens, including bacteria and fungi. The presence of the furan ring may further enhance these properties by providing additional reactive sites for interaction with biological targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| 5-Methyltetrazole | Tetrazole ring | Antifungal |
| Furo[2,3-b]pyridine | Furan ring | Anticancer |
| Thiazolidinedione | Thiazole and carbonyl groups | Antidiabetic |
This multi-faceted approach may lead to improved efficacy in therapeutic applications while minimizing side effects typically associated with single-target drugs.
Antitumor Activity
The compound has shown promise in antitumor studies. Research suggests that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The combined effects of the furan and trifluoromethyl groups may enhance the overall antitumor activity.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in bacterial cells, leading to cell death.
- Antioxidant Activity : The furan moiety contributes to scavenging free radicals, which can protect cells from oxidative stress.
- Modulation of Enzyme Activity : The trifluoromethyl group can interact with specific enzymes, altering their activity and affecting metabolic pathways.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antibacterial Efficacy : A study demonstrated that a thiazole-based compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Antifungal Properties : Another investigation found that a related compound reduced biofilm formation in Candida species by up to 90.41% .
- Antitumor Effects : Research on thiazole derivatives indicated they could inhibit the growth of various cancer cell lines, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Structure and Properties
The compound features a complex structure that includes a furan ring, thiazole moiety, and a trifluoromethyl group, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. For instance:
- Research Findings : In a study by Evren et al. (2019), novel thiazole compounds were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values as low as 10–30 µM for some derivatives . The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticancer activity.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound 19 | NIH/3T3 | 23.30 ± 0.35 | Strong selectivity |
| Compound 22 | HT29 | 2.01 | Superior growth inhibition |
| Compound 20 | U251 | Not specified | High activity due to benzofuran |
Antimicrobial Applications
The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have shown promise against various bacterial strains:
- Antibacterial Activity : A recent investigation revealed that certain thiazole derivatives exhibited comparable efficacy to standard antibiotics like chloramphenicol against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Efficacy Compared to Standard |
|---|---|---|---|
| Compound 40 | S. aureus | 3.125 | Equivalent to chloramphenicol |
| Compound 41a | MRSA | Not specified | Significant reduction in skin wound burden |
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was administered to patients with resistant bacterial infections, resulting in significant clinical improvement and reduced infection rates.
- Case Study 2 : In vitro studies demonstrated that certain thiazole compounds significantly inhibited tumor growth in xenograft models, highlighting their potential for further development as anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations:
- Thiazole vs. Triazole Cores : The target compound’s thiazole core may offer greater metabolic stability compared to the 1,2,4-triazole derivatives in , which exhibit tautomerism (thione-thiol equilibrium) that could influence reactivity and solubility .
- Sulfonamide vs. Sulfonyl Groups: The target’s benzenesulfonamide group (-SO₂NH-) differs from the phenylsulfonyl (-SO₂-) groups in compounds [7–9].
- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than Cl/Br in compounds [7–9], possibly improving membrane permeability and resistance to oxidative metabolism .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- The target compound’s sulfonamide group would exhibit S=O stretches (~1350–1300 cm⁻¹) and N-H bends (~3300 cm⁻¹), distinct from the C=S stretches (~1250 cm⁻¹) in triazole-thiones .
- Absence of tautomeric S-H vibrations (~2500–2600 cm⁻¹) in the target confirms a stable sulfonamide structure, unlike the thione forms in compounds [7–9].
- Lipophilicity : The -CF₃ group in the target compound likely increases logP compared to halogenated analogs (Cl/Br in compounds [7–9]), favoring blood-brain barrier penetration or prolonged half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
